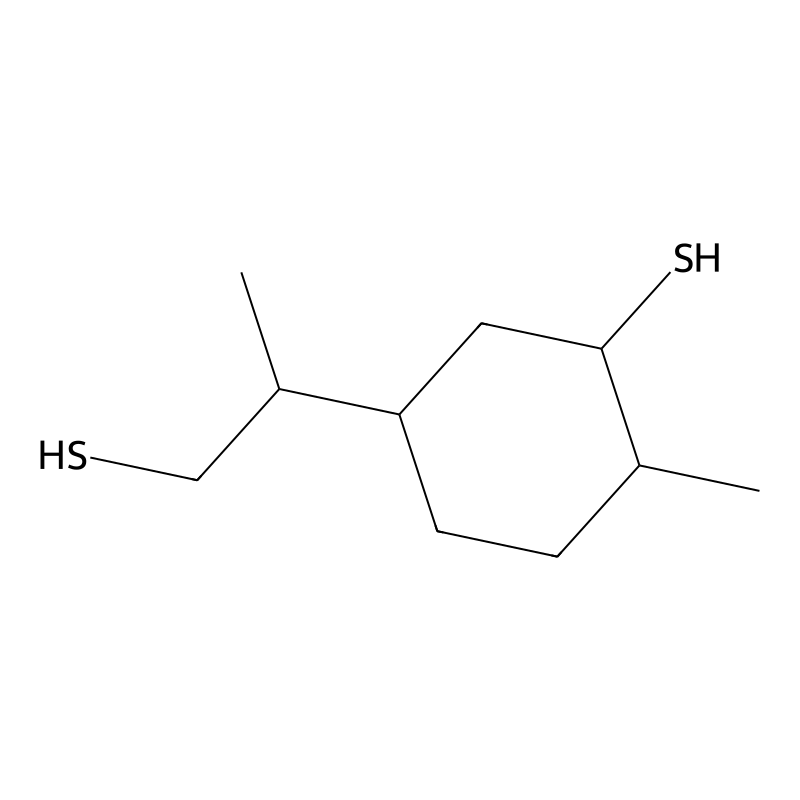Dipentenedimercaptan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Chelation Therapy
Dipentenedimercaptan acts as a chelating agent, forming strong complexes with metal ions. This property makes it valuable in chelation therapy, which aims to remove toxic metals from the body. DMA has been studied for its potential to treat heavy metal poisoning, particularly lead and mercury intoxication [1].
Source
[1] "[A Review of the Chelating Agents Used in the Treatment of Heavy Metal Poisoning]"()
Chemical Synthesis
Dipentenedimercaptan is used as a precursor in the synthesis of various organic compounds. Its two thiol groups can participate in different reactions, such as Michael additions and thiol-ene click reactions. This versatility makes it a valuable building block for the synthesis of complex molecules [2].
Source
[2] "[Dipentenedimercaptan (C10H20S2) | CAS 149-42-3 | Santa Cruz Biotechnology, Inc.]"()
Material Science
Dipentenedimercaptan is being explored for its potential applications in material science. Its ability to form strong bonds with metal surfaces makes it a candidate for various applications, including:
- Self-assembled monolayers (SAMs): DMA can be used to create SAMs on metal surfaces, which can modify the surface properties for specific applications [3].
- Metal organic frameworks (MOFs): DMA can be used as a linker molecule in the construction of MOFs, which are porous materials with potential applications in gas storage and separation [4].
Dipentenedimercaptan, also known as D-limonene dimercaptan or p-menthane-2,9-dithiol, is an organosulfur compound characterized by its two thiol (-SH) groups. Its molecular formula is CHS, and it has a molecular weight of approximately 204 g/mol. This pale yellow liquid exhibits a strong odor and is slightly soluble in water, making it a unique compound in various chemical applications. Dipentenedimercaptan is notable for its reactivity and potential to form complexes with metals due to its thiol groups, which can engage in nucleophilic attacks on electrophilic centers.
- Form complexes with metal ions: This property could be useful in detoxification processes or targeted drug delivery.
- Act as an antioxidant: The thiol groups might have some free radical scavenging capacity.
Dipentenedimercaptan is reactive with several classes of chemicals. It can undergo oxidation reactions, particularly with strong oxidizers, leading to the formation of disulfides or sulfonic acids. Additionally, it may liberate hydrogen sulfide upon decomposition or reaction with acids, indicating its potential hazards in specific environments . The compound can also participate in polymerization reactions when reacted with divinyl ethers and other dithiols, forming complex polymeric structures .
Dipentenedimercaptan can be synthesized through several methods:
- Direct Synthesis: The reaction of D-limonene with hydrogen sulfide in the presence of a catalyst can yield dipentenedimercaptan directly.
- Dithiol Reaction: Dipentenedimercaptan can be produced by reacting asym-dichloroacetone with suitable dimercaptans under controlled conditions involving solvents and acid catalysts .
- Polymerization: By reacting dipentenedimercaptan with divinyl ethers or other dithiols, polymeric materials can be synthesized that incorporate this compound into their structure .
Dipentenedimercaptan has several applications across various industries:
- Adhesives and Sealants: Its reactivity makes it suitable for use in formulations requiring strong adhesion properties.
- Coatings: It is utilized in the production of protective coatings due to its ability to form durable films.
- Chemical Intermediates: The compound serves as a precursor for synthesizing other organosulfur compounds and polymers.
- Agricultural Chemicals: Its properties may be explored for use in agrochemicals, particularly as a stabilizing agent or additive .
Interaction studies involving dipentenedimercaptan typically focus on its reactivity with metals and other electrophilic compounds. The thiol groups allow for significant interactions that can lead to complex formation, influencing both chemical stability and biological activity. Studies indicate that dipentenedimercaptan may react adversely with strong oxidizers and acids, necessitating careful handling in laboratory and industrial settings .
Several compounds share structural similarities with dipentenedimercaptan due to the presence of thiol functional groups. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethanedithiol | CHS | Simple dithiol used in various chemical syntheses |
| Propanedithiol | CHS | Commonly used as a reducing agent |
| 1,3-Dithiolane | CHS | Cyclic dithiol known for stability in reactions |
| D-Limonene Dimercaptan | CHS | Related to dipentenedimercaptan; derived from limonene |
Uniqueness of Dipentenedimercaptan
Dipentenedimercaptan is distinguished by its specific structure derived from D-limonene, providing unique reactivity profiles compared to simpler dithiols. Its ability to form stable complexes and participate in diverse
Physical Description
XLogP3
Boiling Point
Flash Point
Vapor Density
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 88 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 91 of 179 companies with hazard statement code(s):;
H302 (34.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (24.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (41.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Irritant;Environmental Hazard








